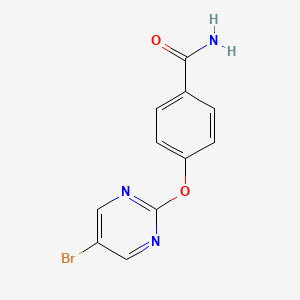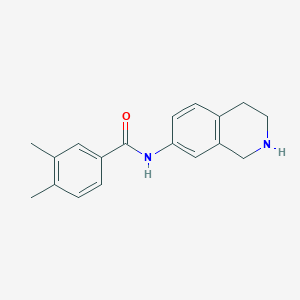
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has been found to have high affinity for CB1 and CB2 receptors. It was first synthesized in 2009 by Pfizer Inc. as part of their research into the development of new analgesic drugs. Since then, it has been used in scientific research to study the effects of cannabinoids on the human body.
Mecanismo De Acción
The mechanism of action of N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide is similar to that of other cannabinoids. It binds to CB1 and CB2 receptors in the brain and other parts of the body, leading to a range of physiological and psychological effects. These effects include altered perception, mood changes, and changes in appetite and sleep patterns.
Biochemical and Physiological Effects:
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It also increases the release of the hormone prolactin, which is involved in lactation and reproductive function. In addition, it has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide has several advantages for use in lab experiments. It has high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the mechanisms of action of cannabinoids. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, there are also limitations to its use. It has been found to be highly potent, which can make it difficult to control the dosage in lab experiments. In addition, its psychoactive effects can make it difficult to study its effects on the body in isolation.
Direcciones Futuras
There are several potential future directions for research on N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide. One area of interest is its potential use as a therapeutic agent. Its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of conditions such as chronic pain and inflammation. Another area of interest is its potential use in the development of new drugs. Its high affinity for CB1 and CB2 receptors makes it a useful tool for identifying new compounds that could be used in the treatment of a range of conditions. Finally, further research is needed to better understand the long-term effects of N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide on the human body, particularly with regards to its potential for addiction and other negative side effects.
Métodos De Síntesis
The synthesis of N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide involves several steps, starting with the reaction of 5-bromo-2-furoic acid with 1-amino-4-methylpentane-2-one to form the intermediate 5-bromo-2-(1-amino-4-methylpentan-2-one)furan. This intermediate is then reacted with isobutyl chloroformate to form the final product, N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide has been used in scientific research to study the effects of cannabinoids on the human body. It has been found to have high affinity for CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This makes it a useful tool for studying the mechanisms of action of cannabinoids and their effects on the body.
Propiedades
IUPAC Name |
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2/c1-7(2)5-8(6-13)14-11(15)9-3-4-10(12)16-9/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVUNBJRIBCKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NC(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)

![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)




